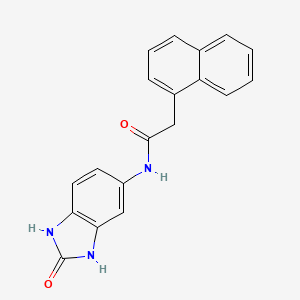
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine, also known as MMMP, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. MMMP is a pyridine derivative and has been synthesized through various methods.
作用機序
The mechanism of action of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine is not fully understood. However, it has been proposed that 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine exerts its therapeutic effects through various pathways, including the inhibition of the PI3K/Akt/mTOR pathway, the activation of the AMPK pathway, and the modulation of the Nrf2/ARE pathway. 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has also been shown to interact with various proteins, including tubulin, histone deacetylase 6, and caspase-3.
Biochemical and Physiological Effects:
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes. 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been shown to improve cognitive function and protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine is its potential therapeutic applications in various fields of research. Furthermore, 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been found to have low toxicity and high bioavailability. However, one of the limitations of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine is its limited solubility in water, which may affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the research of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine. One direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, future research could focus on the development of novel derivatives of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine with improved solubility and potency.
合成法
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been synthesized through various methods, including the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-6-(4-methylphenyl)pyridine with 5-methyl-1,2,4-oxadiazol-3-ylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 2-iodo-6-(4-methylphenyl)pyridine with 5-methyl-1,2,4-oxadiazol-3-ylacetylene in the presence of a copper catalyst.
科学的研究の応用
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been found to have potential therapeutic applications in various fields of research. It has been studied for its anticancer properties, where it has shown to inhibit the growth of cancer cells and induce apoptosis. 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has also been studied for its anti-inflammatory properties, where it has shown to reduce the levels of pro-inflammatory cytokines. Furthermore, 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been studied for its neuroprotective properties, where it has shown to protect against oxidative stress and improve cognitive function.
特性
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-4-6-12(7-5-10)14-9-8-13(16(18-14)20-3)15-17-11(2)21-19-15/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODHRKRRECZZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)



![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)

![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
